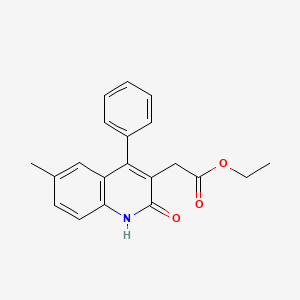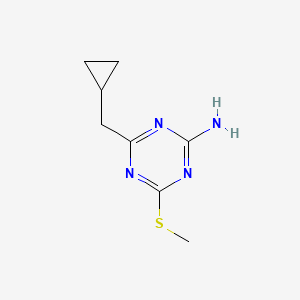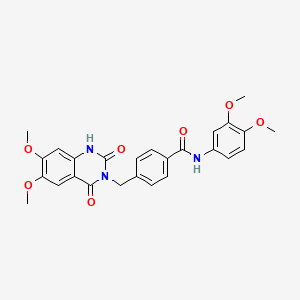![molecular formula C19H15N3O3 B2854040 N-(2-(7-氧代呋喃[2,3-c]吡啶-6(7H)-基)乙基)喹啉-6-甲酰胺 CAS No. 2034351-71-6](/img/structure/B2854040.png)
N-(2-(7-氧代呋喃[2,3-c]吡啶-6(7H)-基)乙基)喹啉-6-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a pyridine ring, a quinoline ring, and a furo[2,3-c]pyridine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be synthesized using methods such as the Bohlmann-Rahtz Pyridine Synthesis or the Hantzsch Dihydropyridine Synthesis . The quinoline ring could be synthesized using the Skraup-Doebner-Von Miller quinoline synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and quinoline rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with delocalized π electrons .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the carboxamide group could participate in reactions like hydrolysis, while the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like the presence of polar functional groups, the size and shape of the molecule, and the distribution of charge could affect properties like solubility, melting point, and reactivity .科学研究应用
Drug Discovery and Development
Quinoline derivatives are pivotal in drug discovery due to their broad spectrum of biological activities. They serve as key templates for synthesizing new drugs with potential therapeutic effects . The compound could be explored for its pharmacological properties, possibly leading to the development of new medications.
Antimicrobial Agents
Quinoline compounds have been identified to possess antimicrobial properties, making them valuable in the development of new antibiotics . Research into the antimicrobial efficacy of this compound could contribute to combating resistant strains of bacteria.
Anticancer Research
The structural motif of quinoline is common in many anticancer agents. Investigating the anticancer potential of this compound could lead to the discovery of novel oncological treatments .
Environmental Chemistry
The synthesis of quinoline derivatives can have environmental implications. Green chemistry approaches to synthesize such compounds, including the one , minimize environmental impact and are an active area of research .
Organic Synthesis and Industrial Chemistry
Quinoline and its derivatives are important in synthetic organic chemistry, serving as intermediates in the synthesis of various industrial chemicals . This compound could be utilized in the synthesis of dyes, solvents, or other industrial materials.
Neuropharmacology
Due to the ability of quinoline derivatives to cross the blood-brain barrier, they are studied for their potential in treating neurological disorders . The compound could be investigated for its effects on central nervous system diseases.
未来方向
属性
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-18(15-3-4-16-14(12-15)2-1-7-20-16)21-8-10-22-9-5-13-6-11-25-17(13)19(22)24/h1-7,9,11-12H,8,10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSJRKWHBJTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluorooxolan-3-amine](/img/structure/B2853957.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2853959.png)
![4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B2853960.png)



![N-[2-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2853967.png)
![Methyl [2-phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfide](/img/structure/B2853969.png)


![3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2853975.png)


![1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane](/img/structure/B2853979.png)